molecular formula C22H26O6 B611414 トフォグリフロジン CAS No. 903565-83-3

トフォグリフロジン

カタログ番号 B611414
CAS番号: 903565-83-3
分子量: 386.444
InChIキー: VWVKUNOPTJGDOB-BDHVOXNPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tofogliflozin (also known as CSG452) is an experimental drug for the treatment of diabetes mellitus . It is being developed by Chugai Pharma in collaboration with Kowa and Sanofi . Tofogliflozin is an inhibitor of subtype 2 sodium-glucose transport protein (SGLT2), which is responsible for at least 90% of the glucose reabsorption in the kidney .


Synthesis Analysis

Several synthetic strategies have been used for manufacturing SGLT2 inhibitors like Tofogliflozin . A scalable synthesis of Tofogliflozin has been reported, which includes a regioselective Friedel–Crafts reaction, a high-yield reduction, and a mild metal–halogen exchange .


Molecular Structure Analysis

Tofogliflozin has a molecular formula of C22H26O6 . Its molecular weight is 386.44 g/mol .


Physical And Chemical Properties Analysis

Tofogliflozin has a chemical formula of C22H26O6 and a molecular weight of 386.44 g/mol . More specific physical and chemical properties may be found in its Certificate of Analysis .

科学的研究の応用

2型糖尿病の治療

トフォグリフロジンは、2型糖尿病の治療および予防を研究する試験で使用されています {svg_1}. トフォグリフロジンは、ナトリウム-グルコース共輸送体2(SGLT2)阻害剤であり、腎臓が血液からグルコースを排出するのを助けることで血糖値をコントロールするのに役立ちます。

代謝機能不全に関連する脂肪肝疾患(MAFLD)

トフォグリフロジンは、代謝機能不全に関連する脂肪肝疾患(MAFLD)の治療に有効性を示しています {svg_2}. 九州大学病院で行われた研究では、18人のMAFLD患者を対象に、トフォグリフロジンが使用されました。 この研究では、薬剤開始後3か月と6か月で、グルコース代謝、インスリン抵抗性、肝臓損傷、肝臓脂肪症、および体組成を評価しました {svg_3}. その結果、トフォグリフロジンは、筋肉量の減少を引き起こすことなく、グルコース代謝とインスリン抵抗性を改善することで、MAFLD患者の肝臓損傷を改善できることが示されました {svg_4}.

肝臓酵素の低下

114人の被験者を対象とした試験では、トフォグリフロジン20mgとプラセボ20mgを比較しました。 治療開始後24週間で、トフォグリフロジン群ではALT値(−7.7±12.37 IU/mL)、(−0.4±10.95 IU/mL)、AST値(−3.2±8.23 IU/mL)、(0.1±8.85 IU/mL)が有意に低下することが観察されました {svg_5}. これは、トフォグリフロジンが肝臓の健康に有益な効果をもたらす可能性を示唆しています。

アテローム性動脈硬化の進行

この研究では、明らかな心臓血管疾患の病歴のない2型糖尿病患者における、アテローム性動脈硬化の進行と主要な臨床パラメータに対するトフォグリフロジンの長期的な影響を評価することを目的としていました {svg_6}. この研究では、トフォグリフロジンは、頸動脈壁の肥厚の抑制の改善とは関連していませんでしたが、良好な安全性プロファイルを維持しながら、さまざまな心臓血管危険因子とbaPWVに長期的な肯定的な影響を与えました {svg_7}.

心臓血管危険因子の改善

上記の同じ研究では、トフォグリフロジンは、従来の治療群と比較して、ヘモグロビンA1c値、高密度リポタンパク質コレステロール値、ボディマス指数、腹囲、および収縮期血圧を有意に改善しました {svg_8}. これは、トフォグリフロジンが心臓血管の健康に有益な効果をもたらす可能性を示唆しています。

安全性プロファイル

トフォグリフロジンの安全性プロファイルは、広く研究されています。 上記の研究では、全有害事象および重篤な有害事象の発生頻度は、各群間で有意な差はありませんでした {svg_9}. これは、トフォグリフロジンは一般的に耐容性が高いことを示唆しています。

作用機序

Target of Action

Tofogliflozin primarily targets the Sodium-Glucose Co-transporter 2 (SGLT2) . SGLT2 is a high-capacity, low-affinity glucose transporter located in the proximal tubules of the kidneys . It is responsible for at least 90% of glucose reabsorption in the kidney .

Mode of Action

Tofogliflozin acts as an inhibitor of SGLT2 . By inhibiting SGLT2, Tofogliflozin suppresses the reabsorption of filtered glucose, leading to an increase in urinary glucose excretion . This action is independent of insulin, making Tofogliflozin effective at any stage of Type 2 Diabetes Mellitus (T2DM) .

Biochemical Pathways

The inhibition of SGLT2 by Tofogliflozin affects the glucose reabsorption pathway in the kidneys . This leads to a decrease in blood glucose levels, as excess glucose is removed via urine . Additionally, Tofogliflozin may impact oxidative stress and angiogenesis pathways, contributing to its cardiorenal protective effects .

Pharmacokinetics

Tofogliflozin is absorbed rapidly and eliminated from the systemic circulation with a half-life of 5-6 hours . Its exposure increases dose-proportionally up to 320 mg . The renal clearance of Tofogliflozin is 25.7 ± 5.0 ml/min , indicating the presence of net active tubular secretion in the renal elimination of Tofogliflozin . Approximately 17.1 to 27.4% of the dose is excreted in urine .

Result of Action

The primary result of Tofogliflozin’s action is a reduction in blood glucose levels, achieved by increasing urinary glucose excretion . This leads to improved glycemic control in patients with T2DM . Additionally, Tofogliflozin has been associated with reductions in body weight and a low risk of hypoglycemia .

Action Environment

The efficacy and safety of Tofogliflozin can be influenced by various environmental factors. For instance, renal function plays a crucial role in the drug’s action, as its mechanism involves the kidneys . Therefore, Tofogliflozin may be less effective in patients with impaired renal function . Furthermore, the drug’s interaction with other antihyperglycemic agents can affect its efficacy and safety profile .

Safety and Hazards

Tofogliflozin should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of a spill or leak, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

特性

IUPAC Name

(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVKUNOPTJGDOB-BDHVOXNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90238097
Record name Tofogliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

903565-83-3
Record name Tofogliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903565-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tofogliflozin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903565833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tofogliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11824
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tofogliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90238097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[2-benzofuran-1,2'-pyran]-3',4',5'-triol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOFOGLIFLOZIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/554245W62T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tofogliflozin
Reactant of Route 2
Tofogliflozin
Reactant of Route 3
Tofogliflozin
Reactant of Route 4
Tofogliflozin
Reactant of Route 5
Tofogliflozin
Reactant of Route 6
Tofogliflozin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。